molecular formula C17H24N2O4S B5518972 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No.: B5518972
M. Wt: 352.5 g/mol
InChI Key: CCUXUWMJOOIWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14567842 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Reactivity

  • Stopped-Flow Kinetics : Research by Fujinuma et al. (1989) investigated the kinetics of reactions involving piperidine derivatives. They focused on the two-stage reaction of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine, highlighting the significant differences in reactivity between the two systems. This study provides insights into the fundamental reactivity of compounds related to 1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine (Fujinuma et al., 1989).

Chemical Synthesis and Modification

  • Synthesis of Piperidine Derivatives : The work of Golub and Becker (2015) involved the anodic methoxylation of piperidine derivatives, exploring the effect of N-acyl and N-sulfonyl groups. This research is relevant for understanding the chemical modification processes that could be applied to the compound (Golub & Becker, 2015).

  • Metal-Free Coupling : Allwood et al. (2014) presented a metal-free coupling method for saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This technique could be applicable in synthesizing related compounds and modifying the structure of this compound (Allwood et al., 2014).

Photophysical Properties

  • Photophysical Properties : Kelley et al. (2001) explored the syntheses and photophysical properties of certain 4-arylpyridinium salts, many with methoxy substitutions. Such studies contribute to the understanding of the optical properties of related compounds, which is crucial for their potential applications in materials science and photodynamic therapy (Kelley et al., 2001).

Potential Biological Applications

  • Antimicrobial Activity : Ammar et al. (2004) researched novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, derived from 4-(piperidin-1-sulfonyl)phenyl hydrazone. They evaluated the antimicrobial activity of these compounds, which suggests potential biological applications for related structures (Ammar et al., 2004).

  • Synthesis of Sulfonamido Derivatives : The work by Karaman et al. (2016) involved the synthesis of new sulfonyl hydrazones with piperidine derivatives and their screening for biological activities. This study provides insights into the potential therapeutic applications of compounds similar to this compound (Karaman et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperidine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the presence of a piperidine ring, a common feature in many pharmaceuticals .

Properties

IUPAC Name

[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-15-4-6-16(7-5-15)24(21,22)19-12-8-14(9-13-19)17(20)18-10-2-3-11-18/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUXUWMJOOIWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.